

# (Z)-Akuammidine spectroscopic data (NMR, MS)

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## Compound of Interest

Compound Name: (Z)-Akuammidine

Cat. No.: B15590263

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## A Technical Guide to the Spectroscopic Data of (Z)-Akuammidine

This guide provides a comprehensive overview of the spectroscopic data for the indole alkaloid **(Z)-Akuammidine**, intended for researchers, scientists, and professionals in drug development. The document details Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, experimental protocols, and a relevant signaling pathway.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **(Z)-Akuammidine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for Akuammidine

Position	Chemical Shift ( $\delta$ ) in CDCl <sub>3</sub> (ppm)	Chemical Shift ( $\delta$ ) in CD <sub>3</sub> OD (ppm)[1]	Multiplicity	Coupling Constant (J) in Hz
3	5.47	5.47	q	6.7
5 $\alpha$	4.25	4.25	d	9.7
5 $\beta$	3.80	3.80	d	9.7
9	7.39	7.39	d	7.7
10	6.98	6.98	t	7.4
11	7.06	7.06	t	7.4
12	7.29	7.29	d	8.0

Note: Complete assignment requires 2D NMR data which is referenced in the literature but not fully detailed in the provided search results.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for Akuammidine

Position	Chemical Shift ( $\delta$ ) in $\text{CDCl}_3$ (ppm)[1]	Chemical Shift ( $\delta$ ) in $\text{CD}_3\text{OD}$ (ppm)[1]
2	103.9	103.9
3	122.4	122.4
5	54.5	54.6
6	31.3	31.3
7	109.8	109.8
8	127.3	127.4
9	118.1	118.2
10	119.8	119.9
11	122.4	122.4
12	109.8	109.8
13	139.2	139.3
14	41.0	41.0
15	50.7	50.8
16	51.8	51.9
17	74.3	74.4
18	12.9	12.9
19	142.3	142.3
20	58.4	58.4
21	52.6	52.7
C=O	173.3	Not Reported
$\text{OCH}_3$	53.6	53.7

## Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for Akuammidine

Parameter	Value
Molecular Formula	C <sub>21</sub> H <sub>24</sub> N <sub>2</sub> O <sub>3</sub> [2]
Molecular Weight	352.43 g/mol [2]
Exact Mass	352.17869263 Da[2]
Precursor Ion [M+H] <sup>+</sup>	m/z 353[3][4]
Major Fragment Ion	m/z 166[3][4]

Note: The major fragment ion at m/z 166 is characteristic of the sarpagan bridge structure.

## Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **(Z)-Akuammidine**, synthesized from established protocols for related alkaloids.

### Isolation of (Z)-Akuammidine

A common method for the isolation of akuamma alkaloids is through pH-zone-refining countercurrent chromatography from the seeds of *Picralima nitida*.

- **Extraction:** Powdered seeds of *Picralima nitida* are extracted with a suitable solvent such as methanol or ethanol.
- **Acid-Base Partitioning:** The crude extract is subjected to acid-base partitioning to separate the alkaloids from non-basic compounds. The extract is dissolved in an acidic aqueous solution and washed with an organic solvent. The aqueous layer is then basified, and the alkaloids are extracted with an organic solvent like dichloromethane or ethyl acetate.
- **Chromatography:** The resulting alkaloid fraction is then purified using pH-zone-refining countercurrent chromatography or column chromatography on silica gel or alumina to yield pure **(Z)-Akuammidine**.

## NMR Spectroscopy

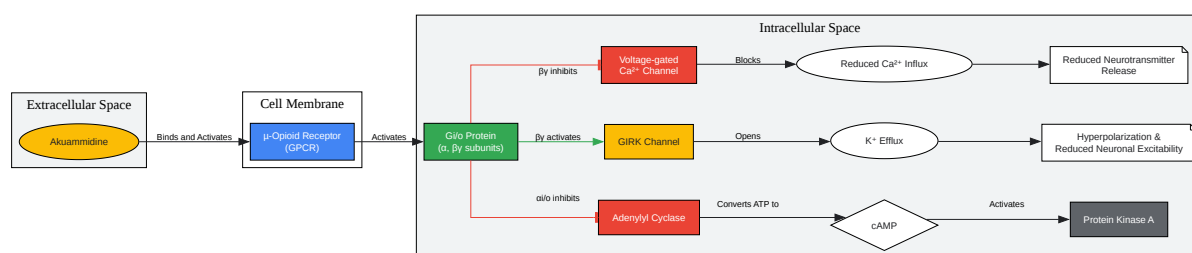
- **Sample Preparation:** A sample of pure **(Z)-Akuammidine** (typically 5-10 mg) is dissolved in approximately 0.5 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{CD}_3\text{OD}$ ) in a 5 mm NMR tube.
- **Instrument:** NMR spectra are recorded on a Bruker Avance spectrometer, or equivalent, operating at a proton frequency of 400 MHz or higher.
- **$^1\text{H}$  NMR Acquisition:**  $^1\text{H}$  NMR spectra are acquired with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g.,  $\text{CHCl}_3$  at  $\delta$  7.26 ppm).
- **$^{13}\text{C}$  NMR Acquisition:**  $^{13}\text{C}$  NMR spectra are acquired with proton decoupling. A spectral width of about 220 ppm is used, with a relaxation delay of 2-5 seconds. Chemical shifts are referenced to the solvent peak (e.g.,  $\text{CDCl}_3$  at  $\delta$  77.16 ppm).
- **2D NMR:** For complete structural elucidation and assignment of proton and carbon signals, 2D NMR experiments such as COSY, HSQC, and HMBC are performed.

## Mass Spectrometry

- **Sample Preparation:** A dilute solution of **(Z)-Akuammidine** is prepared in a suitable solvent, typically methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.
- **Instrumentation:** Analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS/MS).
- **Chromatography:** The sample is injected onto a C18 reversed-phase column. A gradient elution is typically used, for example, with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- **Mass Spectrometry:** The mass spectrometer is operated in positive ion mode with electrospray ionization (ESI). Data is acquired in a data-dependent manner, where the most intense ions in a full scan MS spectrum are automatically selected for fragmentation (MS/MS). Collision-induced dissociation (CID) is used to generate fragment ions.

## Signaling Pathway

**(Z)-Akuammidine** is known to act as an agonist at the  $\mu$ -opioid receptor (MOR), which is a G-protein coupled receptor (GPCR). The activation of MOR leads to a cascade of intracellular events.



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Caption:  $\mu$ -Opioid Receptor Signaling Pathway.

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- To cite this document: BenchChem. [(Z)-Akuammidine spectroscopic data (NMR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15590263#z-akuammidine-spectroscopic-data-nmr-ms]

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